3,3''-Dibromo-1,1':3',1''-terphenyl

描述

Nomenclature and Structural Characteristics

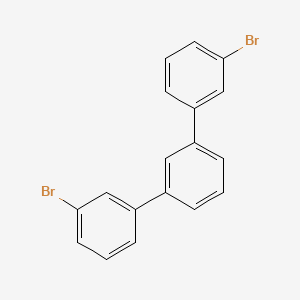

The systematic IUPAC name for this compound is 1,3-bis(3-bromophenyl)benzene , reflecting its three interconnected benzene rings with bromine atoms at the 3 and 3'' positions. Its molecular formula, $$ \text{C}{18}\text{H}{12}\text{Br}_2 $$, corresponds to a molecular weight of 388.1 g/mol. The central benzene ring is symmetrically flanked by two 3-bromophenyl groups, creating a planar yet sterically hindered architecture.

Key structural features include:

- Bond connectivity : The central benzene ring (C1–C6) connects to two 3-bromophenyl groups via single bonds at the 1 and 3 positions.

- Bromine substitution : Bromine atoms occupy the para positions relative to the central ring’s attachment points, inducing significant electronic effects.

- Conformational rigidity : The meta-substitution pattern restricts rotational freedom between rings, enhancing thermal stability compared to non-halogenated terphenyls.

The SMILES notation $$ \text{C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br} $$ and InChIKey FGKHIPSLESGJNR-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallographic studies of analogous terphenyls reveal bond lengths of approximately 1.40 Å for inter-ring C–C bonds and 1.89 Å for C–Br bonds.

Historical Context in Polycyclic Aromatic Hydrocarbon Research

The synthesis of terphenyl derivatives traces back to 1866, when Marcellin Berthelot first isolated meta-terphenyl through benzene pyrolysis. However, halogenated variants like 3,3''-dibromo-1,1':3',1''-terphenyl emerged much later, driven by mid-20th-century advances in electrophilic aromatic substitution chemistry.

Significant milestones include:

- 1960s–1970s : Development of regioselective bromination protocols using Lewis acid catalysts enabled precise functionalization of terphenyl cores.

- 1980s–1990s : Characterization of brominated terphenyls’ electronic properties revealed enhanced electron-withdrawing capabilities compared to parent hydrocarbons, expanding their utility in charge-transfer complexes.

- 2000s–present : Applications in organic electronics spurred methodological refinements, particularly Suzuki-Miyaura cross-coupling reactions for constructing asymmetrically substituted derivatives.

This compound’s historical significance lies in its role as a model system for studying steric and electronic effects in PAH functionalization. Its synthesis and analysis have contributed to broader understanding of halogenated aromatic systems, which are critical in optoelectronic materials and supramolecular chemistry.

属性

IUPAC Name |

1,3-bis(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKHIPSLESGJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477346 | |

| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95962-62-2 | |

| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The preparation of 3,3''-Dibromo-1,1':3',1''-terphenyl has been historically reported based on the work of Staab & Binnig (1967), as cited in crystallographic studies. The key steps are:

- Starting Material: 3,3''-dibromo-1,1':2',1''-terphenyl (a closely related dibromide precursor).

- Reaction Conditions:

- The dibromide is dissolved in dry diethyl ether under an inert argon atmosphere.

- n-Butyllithium (1.6 N in hexane) is added dropwise at low temperature (~195 K).

- The mixture is stirred at 253 K for 15 minutes to ensure lithiation.

- Fluorenone is then added, and the mixture is refluxed for 24 hours.

- Work-up:

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is quenched with saturated ammonium chloride solution, extracted with diethyl ether, dried over sodium sulfate, and evaporated.

- The crude product is precipitated by hexane addition and purified by flash chromatography on silica gel using hexane/ethyl acetate (2:1) as eluent.

- Yield: Approximately 65% yield of the desired product as a colorless solid.

- Characterization: Melting point 485-487 K, confirmed by IR and ^1H NMR spectroscopy.

This method highlights the use of lithiation followed by nucleophilic addition to fluorenone, leading to the dibromo-terphenyl derivative.

Summary Table of Preparation Methods

Research Findings and Notes

- The lithiation method is well-documented for preparing the dibromo-terphenyl core and allows further functionalization.

- Suzuki coupling offers a flexible and modular approach for synthesizing various substituted terphenyls, including dibromo derivatives, with high precision.

- Proper handling and storage of the compound and its solutions are essential to maintain purity and activity for research applications.

- The purity of commercially available samples typically exceeds 97%, suitable for advanced research.

化学反应分析

Types of Reactions: 3,3''-Dibromo-1,1':3',1''-terphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

Reagents: Palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.

Conditions: Inert atmosphere (nitrogen or argon), controlled temperature, and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted aromatic compounds .

科学研究应用

3,3''-Dibromo-1,1':3',1''-terphenyl is soluble in organic solvents such as DMSO and chloroform. Proper storage conditions include temperatures below -20°C to maintain stability and efficacy .

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its properties as a hole transport material enhance charge mobility and device efficiency.

Case Study: OLED Performance

Research has shown that incorporating this compound into OLED structures significantly increases luminance and efficiency compared to devices without this compound. The high electron affinity and thermal stability contribute to improved device longevity .

Fluorescent Dyes

The compound serves as a precursor for synthesizing fluorescent dyes used in biological imaging and diagnostics. Its bromine substituents facilitate further chemical modifications that enhance fluorescence properties.

Case Study: Biological Imaging

In studies utilizing this compound-derived dyes, researchers demonstrated effective labeling of cellular structures with minimal cytotoxicity. The dyes exhibited strong fluorescence under specific excitation wavelengths, making them suitable for live-cell imaging applications .

Material Science

In material science, this compound is explored for its potential use in developing new polymers and composite materials due to its structural stability and ability to enhance mechanical properties.

Case Study: Polymer Composites

In a recent study, composites made from polystyrene blended with this compound showed improved tensile strength and thermal resistance compared to pure polystyrene. This application opens avenues for creating more durable materials for various engineering applications .

Photovoltaic Devices

The compound is also investigated for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light effectively makes it a candidate for sensitizers that can improve the efficiency of solar energy conversion.

Case Study: DSSC Efficiency

Experimental data indicated that devices incorporating this compound as a sensitizer achieved higher power conversion efficiencies than those using traditional sensitizers. This advancement highlights its potential role in sustainable energy technologies .

作用机制

The mechanism of action of 3,3''-Dibromo-1,1':3',1''-terphenyl in chemical reactions involves the activation of the bromine atoms, which can then participate in various substitution and coupling reactions. The palladium-catalyzed Suzuki–Miyaura coupling, for example, involves the oxidative addition of the bromine atoms to the palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the final product .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

4,4''-Dibromo-1,1':4',1''-terphenyl (CAS 17788-94-2)

- Structure : Bromine atoms at the 4 and 4'' positions.

- Molecular Weight : 388.10 g/mol .

- Reactivity : Demonstrates lower reactivity in Ullmann condensation reactions compared to iodinated analogs. For instance, under K₂CO₃ at 200–210°C, 4,4''-dibromo-terphenyl failed to react, whereas its diiodo counterpart achieved an 89.2% yield .

4,4''-Dibromo-1,1':3',1''-terphenyl (CAS 83909-22-2)

- Structure : Bromines at the 4 and 4'' positions but with a distinct terphenyl connectivity (1,1':3',1'' vs. 1,1':4',1'') .

- Divergent Reactivity : Positional differences may alter steric and electronic effects, impacting coupling reactions or polymer backbone geometry .

2',5'-Dibromo-1,1':4',1''-terphenyl

Functionalized Derivatives

4,4''-Dibromo-2,2''-methoxycarbonyl-[1,1',4',1'']terphenyl

Non-Terphenyl Brominated Analogs

Dibromo-binaphthols (e.g., (R)-3,3'-Dibromo-1,1'-bi-2-naphthol)

Comparative Data Table

Research Findings and Discussion

- Reactivity Trends : Bromine position significantly influences reactivity. Para-substituted dibromo-terphenyls (e.g., 4,4'' isomers) exhibit slower kinetics in Ullmann reactions compared to meta-substituted analogs like 3,3''-dibromo-terphenyl .

- Electronic Effects : The 3,3''-dibromo configuration enhances electron-withdrawing effects, making it favorable for Suzuki couplings in polymer synthesis . In contrast, 2',5'-dibromo-terphenyls enable aggregation-induced emission (AIE) in metal-organic frameworks (MOFs) for gas-pressure sensing .

- Commercial Availability : this compound is priced at ¥990.00/200mg (TCI Chemicals), while 4,4'' isomers are marginally cheaper (¥920.00/200mg) .

生物活性

3,3''-Dibromo-1,1':3',1''-terphenyl is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of bromine atoms in the structure contributes to its unique chemical behavior and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of terphenyl compounds, including this compound. Research indicates that certain terphenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that terphenyl compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis via ROS generation |

| Other Terphenyl Derivative | A549 | 10 | Inhibits cell proliferation |

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have shown that certain brominated compounds possess broad-spectrum antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with essential cellular processes .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis.

- Membrane Disruption : The lipophilic nature of brominated terphenyls allows them to integrate into lipid membranes, compromising integrity and function.

Study on Anticancer Effects

A notable case study involved the evaluation of this compound against various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of approximately 15 µM. Further investigations revealed that the compound induced apoptosis through mitochondrial pathways .

Antimicrobial Efficacy Evaluation

In another study assessing antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with MIC values indicating its potential as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3''-Dibromo-1,1':3',1''-terphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using PdCl₂ catalysts with dibromo precursors and aryl boronic acids. For example, symmetrical terphenyl derivatives (e.g., 4,4''-difluoro-1,1':2',1''-terphenyl) are synthesized using PdCl₂-catalyzed reactions . Alternative methods involve lithiation of brominated biphenyls (e.g., n-BuLi-mediated coupling of o-dibromobenzene derivatives) . Key variables include temperature (0–80°C), solvent (THF/toluene), and stoichiometry of aryl halides to boronic acids (1:2.2 ratio). Yield optimization requires factorial design to test variables like catalyst loading (1–5 mol%) and reaction time (12–48 hrs) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to confirm the dihedral angles between phenyl rings (e.g., ~67–79° for similar brominated dihydrofurans) and Br···Br interactions (3.8–4.0 Å) . NMR (¹H/¹³C) and HRMS validate purity and molecular weight. For example, elemental analysis of dibromo-biphenyls shows Br content ~51.22% . Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from steric hindrance or rotational barriers, requiring DFT calculations to model conformers .

Q. What role do bromine substituents play in the compound’s reactivity for cross-coupling reactions?

- Methodological Answer : Bromine atoms at the 3,3'' positions act as leaving groups in Pd-catalyzed reactions (e.g., Suzuki, Heck). Their reactivity depends on electronic effects: electron-withdrawing substituents (e.g., Br) enhance oxidative addition to Pd⁰. Compare with trifluoromethyl or methoxy groups, which alter electron density and steric bulk . For example, 4'-Bromo-3'-methyl-2-(trifluoromethyl)-1,1'-biphenyl shows reduced reactivity in Stille couplings due to steric hindrance from the CF₃ group .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its application in organic semiconductors?

- Methodological Answer : The bromine substituents introduce electron deficiency, enhancing charge transport in semiconductor layers. Compare with non-brominated terphenyls (e.g., 1,1':3',1''-terphenyl), which exhibit lower electron mobility. UV-Vis and cyclic voltammetry quantify HOMO-LUMO gaps (e.g., ~3.2–3.5 eV for brominated derivatives) . Device performance (e.g., OLEDs) is tested via thin-film XRD to assess crystallinity and AFM for surface morphology .

Q. What computational methods are used to predict the supramolecular assembly of this compound?

- Methodological Answer : DFT (B3LYP/6-311G**) models halogen bonding (Br···Br, Br···π) and C–H···H interactions observed in crystal packing . MD simulations (AMBER forcefield) predict solubility in solvents like DCM or THF. For example, type I Br···Br contacts (θ = 136°, ϕ = 135°) stabilize 3D networks in crystals . Contrast with fluorinated analogs (e.g., 4,4''-difluoro-terphenyls), where F···F interactions are weaker .

Q. How can researchers resolve contradictions in thermal stability data for brominated terphenyl derivatives?

- Methodological Answer : Conflicting TGA data may arise from decomposition pathways (e.g., HBr elimination at >200°C). Use hyphenated techniques like TGA-MS to identify gaseous byproducts. For example, 4,4''-Dibromo-1,1':4',1''-terphenyl (CAS 17788-94-2) lacks reported boiling points, suggesting decomposition under standard conditions . Compare with non-brominated terphenyls (e.g., 1,1':2',1''-terphenyl), which show higher thermal stability (decomposition >300°C) .

Q. What strategies optimize the synthesis of asymmetrical this compound derivatives for targeted applications?

- Methodological Answer : Sequential cross-coupling (e.g., one-pot reactions) with differentially protected boronic acids. For example, introduce methyl or phenyl groups at the 5' position to modulate steric bulk . Monitor regioselectivity using LC-MS and adjust ligands (e.g., SPhos vs. XPhos) to favor mono- vs. di-coupling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。